

# **UBX1325: A Senolytic Approach to Disease Modification in Retinal Vasculopathies**

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

### **Executive Summary**

Retinal vasculopathies, including diabetic macular edema (DME) and wet age-related macular degeneration (AMD), are leading causes of vision loss, characterized by pathological angiogenesis, vascular leakage, and inflammation. Current standard-of-care, primarily anti-VEGF therapies, addresses downstream signaling but often requires frequent administration and may lose efficacy over time. A novel therapeutic paradigm is emerging that targets a more fundamental, upstream driver of these diseases: cellular senescence. This whitepaper provides a comprehensive technical overview of **UBX1325** (foselutoclax), a first-in-class senolytic agent, and its potential for disease modification in retinal vasculopathies. **UBX1325** is a potent and selective small-molecule inhibitor of B-cell lymphoma-extra-large (BCL-xL), a pro-survival protein upon which senescent cells are critically dependent. By selectively inducing apoptosis in senescent cells within the retinal vasculature, **UBX1325** aims to resolve the root causes of inflammation and vascular dysfunction, offering the potential for a more durable and disease-modifying treatment.

# The Role of Cellular Senescence in Retinal Vasculopathies

Cellular senescence is a state of irreversible cell cycle arrest coupled with a pro-inflammatory secretome.[1][2] In the retina, various stressors, including hyperglycemia and oxidative stress,



can induce senescence in vascular endothelial cells, pericytes, and retinal pigment epithelial cells.[1][3] These senescent cells accumulate in the diseased retina and contribute to the pathology of DME and AMD through several mechanisms:[1][4]

- Senescence-Associated Secretory Phenotype (SASP): Senescent cells secrete a cocktail of
  inflammatory cytokines, chemokines, growth factors (including VEGF), and matrix
  metalloproteinases.[4] This SASP creates a chronic, low-grade inflammatory
  microenvironment that promotes vascular permeability, attracts immune cells, and can
  induce senescence in neighboring cells.[1]
- Endothelial Dysfunction: Senescent endothelial cells exhibit impaired barrier function, contributing directly to the vascular leakage characteristic of DME.[1]
- Pathological Angiogenesis: The secretome of senescent cells can drive the abnormal growth of new blood vessels.[4]

By eliminating these senescent cells, a senolytic therapy like **UBX1325** can potentially disrupt these pathological processes at their core.

## Mechanism of Action: BCL-xL Inhibition by UBX1325

**UBX1325** is a selective inhibitor of BCL-xL, a member of the BCL-2 family of anti-apoptotic proteins.[5][6] Senescent cells upregulate pro-survival pathways, including the BCL-2 family, to evade apoptosis.[7] BCL-xL sequesters pro-apoptotic proteins like BAX and BAK, preventing the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c, which is a critical step in the intrinsic apoptosis pathway.[8]

By binding to and inhibiting BCL-xL, **UBX1325** displaces pro-apoptotic proteins, allowing them to form pores in the mitochondrial membrane.[9] This leads to the activation of the caspase cascade and ultimately results in the selective apoptosis of senescent cells, while sparing healthy, non-senescent cells.[6][7]





UBX1325 Mechanism of Action: BCL-xL Inhibition

Click to download full resolution via product page

UBX1325 inhibits BCL-xL, leading to apoptosis in senescent cells.



#### **Preclinical Evidence for Disease Modification**

The therapeutic potential of **UBX1325** has been demonstrated in established animal models of retinal vasculopathies.

#### Oxygen-Induced Retinopathy (OIR) Model

In a mouse model of OIR, which mimics aspects of proliferative retinopathies, a single intravitreal injection of **UBX1325** resulted in:

- Reduced Retinal Neovascularization: A significant decrease in the area of pathological new blood vessel growth.
- Promotion of Healthy Vascular Regeneration: A reduction in the avascular area of the retina, suggesting a restoration of normal vascularization, a key differentiator from anti-VEGF therapies.

### Streptozotocin (STZ)-Induced Diabetic Retinopathy Model

In a mouse model of diabetic retinopathy induced by streptozotocin, **UBX1325** demonstrated:

- Reduced Retinal Vascular Permeability: A significant decrease in vascular leakage, a hallmark of diabetic macular edema.
- Improved Retinal Function: As measured by electroretinography (ERG), indicating a preservation or restoration of neuronal function in the retina.

#### Clinical Development and Efficacy of UBX1325

**UBX1325** has undergone rigorous clinical evaluation in patients with DME and wet AMD, demonstrating a promising safety profile and significant efficacy.

#### **Phase 1 Study**

An open-label, single ascending dose study in patients with advanced DME or wet AMD who were no longer benefiting from anti-VEGF therapy showed that **UBX1325** was well-tolerated. [10] The majority of patients treated with a single injection of **UBX1325** showed rapid and



sustained improvements in Best Corrected Visual Acuity (BCVA) and reductions in Central Subfield Thickness (CST).[10][11]

#### Phase 2 BEHOLD Study in DME

The BEHOLD study was a randomized, double-masked, sham-controlled trial in patients with DME who had persistent visual deficits despite prior anti-VEGF treatment.[3] A single intravitreal injection of **UBX1325** demonstrated statistically significant and clinically meaningful improvements in vision that were durable through 48 weeks.[12][13]

Table 1: Key Efficacy Outcomes of the Phase 2 BEHOLD Study at 48 Weeks[12][13]

| Endpoint                                                     | UBX1325 (10 μg) | Sham  | p-value |
|--------------------------------------------------------------|-----------------|-------|---------|
| Mean Change in BCVA (ETDRS Letters) from Baseline            | +6.2            | +0.6  | 0.0037  |
| Difference in Mean<br>Change in BCVA vs.<br>Sham             | +5.6            | -     | 0.1198  |
| Patients Rescue-Free at 48 Weeks                             | ~53%            | ~22%  | N/A     |
| Mean Change in CST<br>(microns) from<br>Baseline at 40 Weeks | -16.6           | +39.7 | 0.0479  |
| Improvement in CST vs. Sham at 40 Weeks                      | -56.3           | -     | 0.0479  |

#### Phase 2b ASPIRE Study in DME

The ASPIRE study was a randomized, double-masked, active-controlled trial comparing **UBX1325** to aflibercept in patients with DME who had a suboptimal response to prior anti-VEGF therapy.[4][14] The study demonstrated that **UBX1325** achieved non-inferiority to aflibercept in terms of visual acuity gains at most time points through 36 weeks.[14][15]



Table 2: Key Efficacy Outcomes of the Phase 2b ASPIRE Study[4][14][15]

| Endpoint                                                            | UBX1325 (10 μg) | Aflibercept (2 mg) |
|---------------------------------------------------------------------|-----------------|--------------------|
| Mean Change in BCVA<br>(ETDRS Letters) from Baseline<br>at 24 Weeks | +5.2            | N/A                |
| Mean Change in BCVA (ETDRS Letters) from Baseline at 36 Weeks       | +5.5            | N/A                |

### **Detailed Experimental Methodologies**

The following are detailed protocols for key preclinical experiments used to evaluate the efficacy of **UBX1325**.

#### Oxygen-Induced Retinopathy (OIR) Mouse Model

This model is used to study ischemic retinal neovascularization.[3][14]

- Induction: C57BL/6J mouse pups and their nursing dam are placed in a hyperoxic chamber with 75% oxygen at postnatal day 7 (P7) for 5 days.[3][16]
- Return to Normoxia: At P12, the mice are returned to room air (21% oxygen), which induces relative hypoxia in the avascularized central retina.
- Tissue Collection: At P17, the peak of neovascularization, mice are euthanized, and their eyes are enucleated for analysis.[3]
- Analysis: Retinal flat mounts are stained with isolectin B4 to visualize the vasculature. The
  areas of neovascularization and avascular retina are quantified using imaging software.[17]

#### **Isolectin B4 Staining of Retinal Vasculature**

This technique is used to visualize and quantify retinal blood vessels.[9][10]



- Fixation: Eyes are enucleated and fixed in 4% paraformaldehyde (PFA) for 1-2 hours at room temperature.
- Dissection: The retina is carefully dissected from the eye cup in PBS.
- Permeabilization and Blocking: The retinas are permeabilized with Triton X-100 and blocked with a serum-containing buffer to prevent non-specific antibody binding.[9]
- Staining: Retinas are incubated overnight at 4°C with a fluorescently conjugated isolectin B4 (e.g., from Griffonia simplicifolia).[9][10]
- Mounting and Imaging: The stained retinas are flat-mounted on a microscope slide with the ganglion cell layer facing up and imaged using a fluorescence or confocal microscope.[17]

### Streptozotocin (STZ)-Induced Diabetic Retinopathy Mouse Model

This model mimics many of the features of diabetic retinopathy in humans.[1][4]

- Induction of Diabetes: Adult mice receive intraperitoneal injections of STZ (e.g., 50-60 mg/kg) for 5 consecutive days.[18][19] STZ is toxic to pancreatic β-cells, leading to hyperglycemia.
- Monitoring: Blood glucose levels are monitored regularly to confirm the diabetic state (typically >250 mg/dL).[18]
- Evaluation of Retinopathy: After a period of sustained hyperglycemia (e.g., 8-10 weeks), various retinal endpoints are assessed, including vascular permeability and retinal function.

#### **Evans Blue Vascular Permeability Assay**

This assay quantifies the breakdown of the blood-retinal barrier.[7][20][21]

- Injection: Evans blue dye, which binds to serum albumin, is injected intravenously into the mouse.
- Circulation: The dye is allowed to circulate for a defined period (e.g., 2 hours).



- Perfusion: The mouse is systemically perfused with saline or a buffer to remove the dye from within the blood vessels.[21]
- Tissue Extraction: The retinas are dissected, and the extravasated Evans blue dye is extracted using a solvent like formamide.[7]
- Quantification: The amount of extracted dye is quantified by measuring its absorbance with a spectrophotometer, which is proportional to the degree of vascular leakage.[20]

## Senescence-Associated $\beta$ -Galactosidase (SA- $\beta$ -gal) Staining

This is a widely used histochemical marker for senescent cells.[11][15][22]

- Tissue Preparation: Fresh-frozen retinal cryosections are prepared.
- Fixation: The sections are fixed briefly with a formaldehyde/glutaraldehyde solution.
- Staining: The sections are incubated overnight at 37°C in a staining solution containing X-gal at pH 6.0.[15][24] The acidic pH is crucial to distinguish it from the lysosomal β-galactosidase activity present in all cells.
- Visualization: Senescent cells, which express the SA-β-gal enzyme, will stain blue. The number of blue cells can be quantified under a bright-field microscope.

#### **Electroretinography (ERG)**

ERG is a non-invasive technique to assess the function of various retinal cell types.[12][13][25]

- Dark Adaptation: Mice are dark-adapted overnight to isolate rod-driven responses.
- Anesthesia and Pupil Dilation: Mice are anesthetized, and their pupils are dilated.
- Electrode Placement: Active electrodes are placed on the cornea, a reference electrode is
  placed subcutaneously on the head, and a ground electrode is placed on the tail.[13]
- Light Stimulation: A series of light flashes of varying intensity and frequency are presented to the eye.



• Signal Recording and Analysis: The electrical responses of the retina are recorded. The amplitudes and implicit times of the a-wave (photoreceptor response) and b-wave (bipolar cell response) are analyzed to assess retinal function.[8][12]

### Visualizing Experimental and Logical Frameworks

Experimental Workflow: Oxygen-Induced Retinopathy (OIR) Model



Click to download full resolution via product page

Workflow for the Oxygen-Induced Retinopathy (OIR) model.





Logical Relationship: Senescence and Retinal Vasculopathy

Click to download full resolution via product page

Cellular senescence as a driver of retinal vasculopathy.

#### **Conclusion and Future Directions**

**UBX1325** represents a paradigm shift in the treatment of retinal vasculopathies by targeting cellular senescence, a fundamental driver of disease pathology. The robust preclinical data and compelling clinical trial results in DME suggest that **UBX1325** has the potential to be a disease-modifying therapy. By selectively eliminating senescent cells, **UBX1325** may offer a more durable treatment effect, reduce the burden of frequent injections, and provide a valuable therapeutic option for patients who have a suboptimal response to current standards of care. Further clinical development will continue to elucidate the full potential of this novel senolytic approach in a broader range of retinal diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Streptozotocin induced diabetic retinopathy in rat and the expression of vascular endothelial growth factor and its receptor PMC [pmc.ncbi.nlm.nih.gov]
- 2. article.imrpress.com [article.imrpress.com]
- 3. Oxygen-Induced Retinopathy Model for Ischemic Retinal Diseases in Rodents [jove.com]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 6. Frontiers | Exploration of Oxygen-Induced Retinopathy Model to Discover New Therapeutic Drug Targets in Retinopathies [frontiersin.org]
- 7. An in vivo Assay to Test Blood Vessel Permeability PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ucd.ie [ucd.ie]
- 10. Whole Mount Immunofluorescent Staining of the Neonatal Mouse Retina to Investigate Angiogenesis In vivo PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol to detect senescence-associated β-galactosidase and immunoperoxidase activity in fresh-frozen murine tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of Murine Retinal Function by Electroretinography PMC [pmc.ncbi.nlm.nih.gov]
- 13. Electroretinography 3 Protocol IMPReSS [web.mousephenotype.org]
- 14. Oxygen-Induced Retinopathy Model for Ischemic Retinal Diseases in Rodents PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. Revisiting the mouse model of oxygen-induced retinopathy PMC [pmc.ncbi.nlm.nih.gov]
- 17. Video: Oxygen-Induced Retinopathy Model for Ischemic Retinal Diseases in Rodents [jove.com]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
- 19. Murine model of streptozotocin (STZ)-diabetes. [bio-protocol.org]
- 20. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse PMC [pmc.ncbi.nlm.nih.gov]
- 21. iovs.arvojournals.org [iovs.arvojournals.org]



- 22. Protocol to detect senescence-associated β-galactosidase and immunoperoxidase activity in fresh-frozen murine tissues PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. buckinstitute.org [buckinstitute.org]
- 24. researchgate.net [researchgate.net]
- 25. The mouse pattern electroretinogram PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [UBX1325: A Senolytic Approach to Disease Modification in Retinal Vasculopathies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10861950#ubx1325-s-potential-for-disease-modification-in-retinal-vasculopathies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com